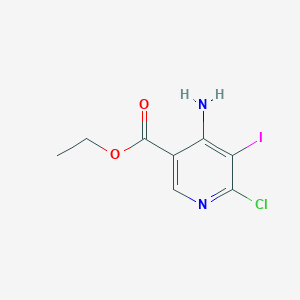

Ethyl 4-amino-6-chloro-5-iodonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-amino-6-chloro-5-iodonicotinate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, the antiemetic drug mentioned in paper contains an amino and chloro substituent similar to our compound of interest. Paper discusses the reactivity of a cyano-containing ethyl amino compound, which could provide insights into the reactivity of the amino group in Ethyl 4-amino-6-chloro-5-iodonicotinate. Paper describes hydrogen-bonded supramolecular structures of ethyl amino carboxylates, which could be relevant to understanding the potential intermolecular interactions of Ethyl 4-amino-6-chloro-5-iodonicotinate.

Synthesis Analysis

The synthesis of Ethyl 4-amino-6-chloro-5-iodonicotinate is not explicitly covered in the provided papers. However, similar compounds are synthesized through various reactions involving nucleophilic reagents as described in paper . The presence of an amino group suggests that it could participate in similar reactions, potentially allowing for the synthesis of Ethyl 4-amino-6-chloro-5-iodonicotinate through analogous methods.

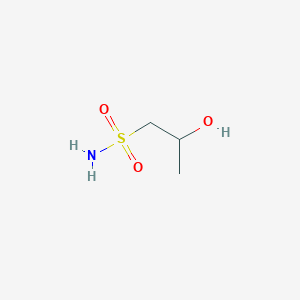

Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-6-chloro-5-iodonicotinate can be inferred to some extent from the structures of related compounds. For example, the crystal and molecular structure of a pyrazole derivative is discussed in paper , which includes amino and chloro substituents. This information can be useful in predicting the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, that might be present in Ethyl 4-amino-6-chloro-5-iodonicotinate.

Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-6-chloro-5-iodonicotinate are not directly reported in the papers. However, the reactivity of similar compounds, such as the one described in paper , suggests that the amino group could be a site for nucleophilic attack, and the presence of a halogen could facilitate substitution reactions. The iodine atom in particular may make Ethyl 4-amino-6-chloro-5-iodonicotinate a candidate for further functionalization through halogen exchange or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-amino-6-chloro-5-iodonicotinate can be speculated based on the properties of related compounds. The molar refraction and polarizability of a structurally similar antiemetic drug are discussed in paper , which could provide a basis for understanding the optical properties of Ethyl 4-amino-6-chloro-5-iodonicotinate. Additionally, the hydrogen-bonding capabilities of related ethyl amino carboxylates, as described in paper , could suggest solubility and crystallization behavior for Ethyl 4-amino-6-chloro-5-iodonicotinate.

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Studies

Chemical Synthesis : Ethyl chloroformate/DMF mixtures have been used to facilitate ring closures in the synthesis of various chemical compounds, including derivatives of thiazolo[5,4-d]pyrimidines, demonstrating a method for creating complex chemical structures (El-bayouki & Basyouni, 1988).

Anticancer Research : Research into the synthesis of potential anticancer agents, like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involves reactions with compounds like ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, which are structurally related to Ethyl 4-amino-6-chloro-5-iodonicotinate (Temple et al., 1983).

Photovoltaic Applications : Ethyl 4-amino-6-chloro-5-iodonicotinate-like compounds have been studied for their photovoltaic properties, particularly in the development of organic-inorganic photodiodes (Zeyada et al., 2016).

Antibacterial Activity

- Antibacterial Agents : Some compounds synthesized from ethyl 4-amino-6-chloro-5-iodonicotinate-like substances, such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been screened for their antibacterial activity, showing potential in inhibiting bacterial DNA polymerase IIIC and Gram-positive bacterial growth (Zhi et al., 2005).

Anti-inflammatory and Anti-microbial Properties

- Anti-Inflammatory and Anti-Microbial Properties : Derivatives of ethyl 4-amino-6-chloro-5-iodonicotinate have been synthesized and evaluated for their anti-inflammatory and anti-microbial activities, showing potential in these medical applications (A.S.Dongarwar et al., 2011).

Structural and Reaction Studies

Structural Analysis : Research on compounds like Ethyl 4-amino-6-chloro-5-iodonicotinate involves analyzing their crystal and molecular structures, as well as studying the interactions such as N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Chemical Reactions and Derivative Formation : Ethyl 4-halo-3-oxobutanoates' reactions have been studied for creating a range of derivatives, which is significant in understanding the chemical properties and potential applications of Ethyl 4-amino-6-chloro-5-iodonicotinate-like compounds (Kato et al., 1978).

Corrosion Inhibition

- Corrosion Inhibition : Ethyl 4-amino-6-chloro-5-iodonicotinate-related compounds have been investigated for their use as corrosion inhibitors, showing effectiveness in protecting metals like steel, which is useful in industrial processes (Dohare et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKLWRRXLQTERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-6-chloro-5-iodonicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)

![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)

![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)

![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)

![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)

![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)